N-(3-chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide
Description
This compound features a pyrazolo[1,5-a]pyrimidine core substituted at position 3 with a 4-chlorophenyl group and at positions 2 and 5 with methyl groups. A sulfanyl acetamide side chain is attached at position 7, terminating in an N-(3-chloro-4-methylphenyl) moiety. Its molecular formula is C₂₄H₂₁Cl₂N₅OS (inferred from analogs in and ).
Properties
Molecular Formula |
C23H20Cl2N4OS |
|---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H20Cl2N4OS/c1-13-4-9-18(11-19(13)25)27-20(30)12-31-21-10-14(2)26-23-22(15(3)28-29(21)23)16-5-7-17(24)8-6-16/h4-11H,12H2,1-3H3,(H,27,30) |
InChI Key |
VNMXWZAPZDATQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfanyl group: This can be achieved through nucleophilic substitution reactions.
Attachment of the acetamide group: This step usually involves acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential biological activity could make it useful in the development of new therapeutic agents.
Industry: It could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on its specific biological activity, which could be elucidated through further research.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Biological Activity
N-(3-chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various bioactivities.
Synthesis and Chemical Structure
The compound can be synthesized through a multi-step process involving the reaction of specific pyrazole derivatives with various electrophiles. The core structure consists of a pyrazolo[1,5-a]pyrimidine moiety, which is known for its diverse biological properties. The synthesis typically involves:
- Formation of Pyrazole Derivatives : Starting from 3-amino-pyrazoles reacted with α,β-unsaturated carbonyl compounds.
- Functionalization : Introduction of substituents such as chlorophenyl and methyl groups to enhance biological activity.
- Final Coupling : The acetamide group is added to complete the structure.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound and related pyrazolo derivatives:
Antimicrobial Activity
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : The synthesized derivatives demonstrated potent antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus .
- Antifungal Activity : Some derivatives showed notable antifungal effects, indicating potential for treating fungal infections .
Antitumor Properties
Pyrazolo derivatives have been recognized for their anticancer potential:
- Inhibition of Cancer Cell Lines : Compounds similar to this compound have been shown to inhibit growth in various cancer cell lines by targeting specific kinases involved in tumor progression .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties:
- Mechanism of Action : It is believed that these compounds modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Chlorine Substituents | Enhance lipophilicity and receptor binding |
| Methyl Groups | Increase steric hindrance affecting enzyme interactions |
| Pyrazolo[1,5-a]pyrimidine Core | Essential for biological activity; acts as a bioisostere for purines |
Case Studies
Several studies provide insights into the pharmacological profiles of pyrazolo derivatives:
- Study on Antibacterial Activity : A recent study synthesized 16 pyrazole derivatives and assessed their antibacterial and antibiofilm activities. The results indicated that certain substitutions significantly enhanced efficacy against resistant bacterial strains .
- Antitumor Research : Another study focused on the antitumor activity of pyrazolo derivatives against specific cancer cell lines. The findings suggested a correlation between structural modifications and increased cytotoxicity .
Q & A
Basic Research Questions
Q. What are the key considerations in optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, often starting with pyrazolo[1,5-a]pyrimidin-7-thiol intermediates. Critical factors include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution at the sulfanyl group .
- Temperature control : Reactions are typically conducted under reflux (80–120°C) to activate intermediates while avoiding decomposition .
- Catalysts : Triethylamine (TEA) or K₂CO₃ is used to deprotonate thiol groups and facilitate coupling with α-chloroacetamide derivatives .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .
Q. What spectroscopic and analytical techniques are standard for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl, chloro, and sulfanyl groups). Aromatic protons in pyrazolo-pyrimidin cores resonate at δ 7.5–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺) and fragments from sulfanyl-acetamide cleavage .
- HPLC : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
Q. How does the chlorophenyl substituent influence the compound’s reactivity and stability?
- Methodological Answer :
- The 4-chlorophenyl group enhances electron-withdrawing effects, stabilizing the pyrazolo-pyrimidin core against oxidation. However, steric hindrance at the 3-position may reduce nucleophilic substitution efficiency .
- Stability tests (e.g., accelerated degradation under heat/light) show decomposition via sulfanyl group oxidation; antioxidants like BHT are recommended in storage .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular conformations?
- Methodological Answer :
- Single-crystal X-ray diffraction (e.g., Bruker APEX-II) reveals bond angles and dihedral angles between the pyrazolo-pyrimidin core and acetamide side chain. For example, the sulfanyl group adopts a planar conformation with the pyrimidine ring (torsion angle ~5–10°) .
- Discrepancies between computational (DFT) and experimental data can arise from crystal packing forces. Refinement with SHELXL2016 and validation via PLATON ensure accuracy .
Q. What strategies address contradictory biological activity data in different assay systems?
- Methodological Answer :
- Assay optimization : Use isogenic cell lines to control for off-target effects (e.g., CYP450 interactions). For kinase inhibition studies, validate with ATP-competitive assays .
- Data normalization : Apply Z-score or % inhibition relative to positive controls (e.g., staurosporine for kinase assays) to minimize batch variability .
- Meta-analysis : Cross-reference results with structurally analogous compounds (e.g., thiazolo-pyrimidine derivatives) to identify SAR trends .
Q. How can in silico modeling guide the design of derivatives with improved target selectivity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding modes to targets (e.g., CDK2 or EGFR). Focus on hydrogen bonds between the acetamide carbonyl and kinase hinge regions .
- ADMET prediction : SwissADME evaluates logP (target ~2–3 for blood-brain barrier penetration) and PAINS filters to exclude promiscuous binders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
